Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate
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Overview
Description
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Acetylation: Finally, the compound is acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Decahydroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores, such as berberine and papaverine.
Uniqueness
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
acetic acid;ethyl (4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.C2H4O2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;1-2(3)4/h9-11,13H,2-8H2,1H3;1H3,(H,3,4)/t9-,10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGYDIIAPFOIAF-NQHCQCOHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2C1CCCC2.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]2[C@H]1CCCC2.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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